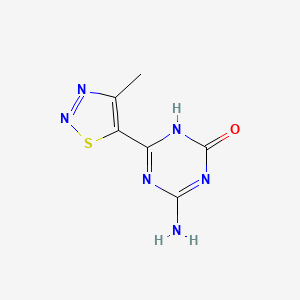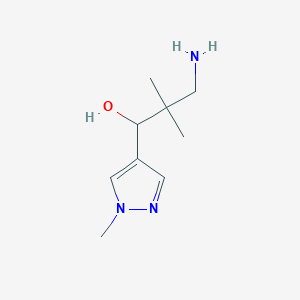
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Triazine Ring: The triazine ring is then attached to the thiadiazole ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution can introduce various functional groups.
Scientific Research Applications
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-OL
- 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-TH
Uniqueness
The uniqueness of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON lies in its specific structural features, such as the presence of both thiadiazole and triazine rings
Properties
Molecular Formula |
C6H6N6OS |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
4-amino-6-(4-methylthiadiazol-5-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H6N6OS/c1-2-3(14-12-11-2)4-8-5(7)10-6(13)9-4/h1H3,(H3,7,8,9,10,13) |
InChI Key |
BYCUHQCFCNAKTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)










